
3-Ethyl-3-hydroxypentanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-3-hydroxypentanenitrile is an organic compound with the molecular formula C7H13NO It is a nitrile with a hydroxyl group and an ethyl group attached to the same carbon atom
准备方法
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 3-ethyl-3-hydroxypentanenitrile involves the enzymatic reduction of 3-oxopentanenitrile. This method uses a novel acetoacetyl-CoA reductase from Achromobacter denitrificans, which has been shown to produce the compound with high enantiomeric excess . The reaction conditions typically include a buffer solution, a coenzyme such as NADP+, and glucose as a substrate .
Industrial Production Methods
For industrial-scale production, a chemo-enzymatic procedure can be employed. This involves the initial enantioselective enzymatic reduction of 3-oxopentanenitrile followed by lipase-catalyzed ester hydrolysis to enhance the optical purity of the product . This method is advantageous due to its high yield and the ability to produce the compound with over 99% enantiomeric excess .
化学反应分析
Types of Reactions
3-Ethyl-3-hydroxypentanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: 3-Ethyl-3-oxopentanenitrile.
Reduction: 3-Ethyl-3-aminopentanenitrile.
Substitution: 3-Ethyl-3-chloropentanenitrile.
科学研究应用
3-Ethyl-3-hydroxypentanenitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of optically active pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-ethyl-3-hydroxypentanenitrile involves its interaction with specific enzymes and metabolic pathways. For instance, in the synthesis of immunosuppressive drugs, the compound acts as an intermediate that undergoes further enzymatic transformations to produce the active pharmaceutical ingredient . The molecular targets and pathways involved include the inhibition of inosine 5′-monophosphate dehydrogenase, which is crucial for the synthesis of guanine nucleotides .
相似化合物的比较
Similar Compounds
- 3-Hydroxypentanenitrile
- 3-Methyl-3-hydroxypentanenitrile
- 3-Propyl-3-hydroxypentanenitrile
Uniqueness
3-Ethyl-3-hydroxypentanenitrile is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its high enantiomeric excess and the ability to undergo various chemical reactions make it a valuable compound in organic synthesis and pharmaceutical applications .
属性
IUPAC Name |
3-ethyl-3-hydroxypentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-3-7(9,4-2)5-6-8/h9H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDECPNJALJVQIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

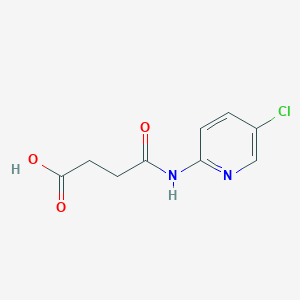
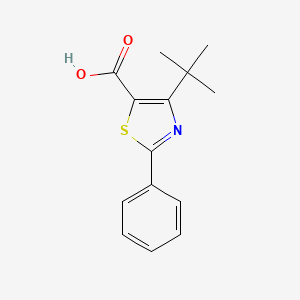
![N-[2-(4-Phenylmethoxyphenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2518081.png)
![N-{1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-2-amine](/img/structure/B2518082.png)
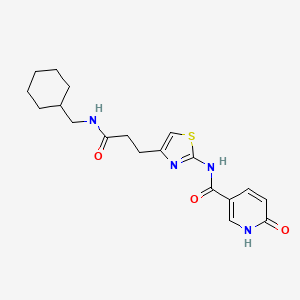
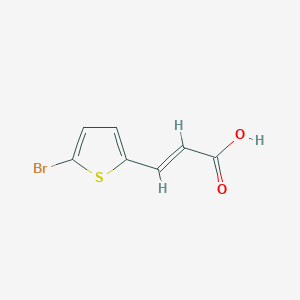
![(1R,3R)-3-Amino-1-hydroxyspiro[3.3]heptane-3-carboxylic acid;hydrochloride](/img/structure/B2518085.png)
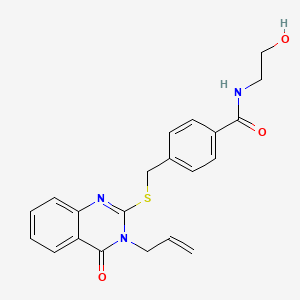
![7-methyl-2-nitro-10-octyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B2518090.png)

![N-(2-ethyl-6-methylphenyl)-2-[2-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2518092.png)
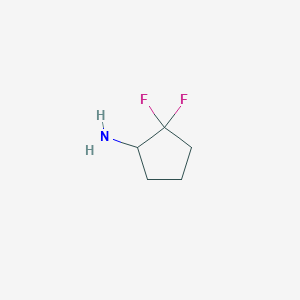
![2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide](/img/structure/B2518096.png)
